molecular formula C7H8N4S B1429715 4-(1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine CAS No. 1225657-09-9

4-(1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine

Cat. No. B1429715
M. Wt: 180.23 g/mol
InChI Key: FVLGRBABGRNBQQ-UHFFFAOYSA-N
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Description

The compound “4-(1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine” contains an imidazole ring and a thiazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Thiazole, on the other hand, is a heterocyclic compound that consists of a five-membered aromatic ring containing both sulfur and nitrogen .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of the imidazole and thiazole rings, as well as the positioning of the methyl and amine groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, imidazole compounds are generally soluble in water and other polar solvents .

Scientific Research Applications

  • Scientific Field: Organic Synthesis

    • Application Summary : The compound “4-(1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine” is used in the synthesis of N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine .
    • Methods of Application : The compound was synthesized with a good yield by the reaction of 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine with 4-phenylenediamine. The functionalization of the pyridine was accomplished by a nucleophilic aromatic substitution (SNAr) reaction .
    • Results or Outcomes : The synthesized compound was characterized by chemical analysis, which includes nuclear magnetic resonance (NMR) (1H-NMR and 13C-NMR), Thin Layer Chromatography-Mass Spectrometry (TLC-MS), high-performance liquid chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and elemental analysis .
  • Scientific Field: Medicinal Chemistry

    • Application Summary : Imidazole-containing compounds, such as “4-(1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine”, have a broad range of pharmacological activities, including anticancer, antimicrobial, antibacterial, antifungal, antioxidant, and anti-Parkinson activities .
  • Scientific Field: Organic Chemistry

    • Application Summary : The compound “4-(1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine” can be used in the synthesis of (1-Methyl-1H-imidazol-2-yl) methanol derivatives .
    • Methods of Application : The derivatives were prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride .
    • Results or Outcomes : The synthesized derivatives were characterized by chemical analysis .
  • Scientific Field: Chemical Industry

    • Application Summary : The compound “4-(1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine” is used in the production of 4-(1-Methyl-1H-imidazol-2-yl)benzaldehyde .

Future Directions

The future directions for research on this compound would likely depend on its demonstrated biological activities and potential applications. Given the wide range of activities shown by imidazole derivatives, there could be many potential avenues for future research .

properties

IUPAC Name

4-(1-methylimidazol-2-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4S/c1-11-3-2-9-6(11)5-4-12-7(8)10-5/h2-4H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLGRBABGRNBQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine
Reactant of Route 2
4-(1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine
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4-(1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine
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4-(1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine
Reactant of Route 5
4-(1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine
Reactant of Route 6
Reactant of Route 6
4-(1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine

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